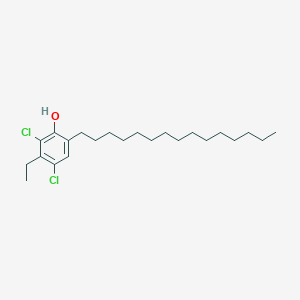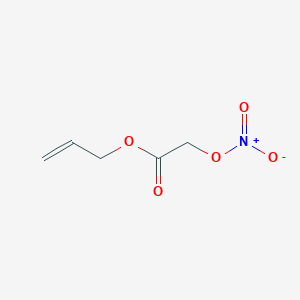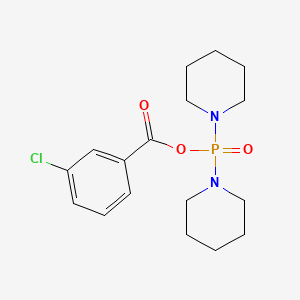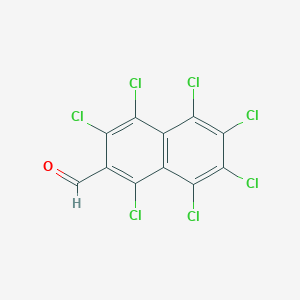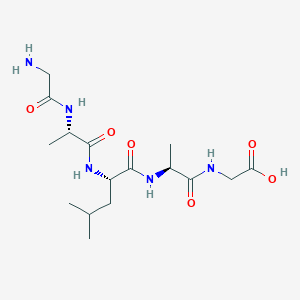![molecular formula C11H10O B12539818 [2-(Prop-1-yn-1-yl)phenyl]acetaldehyde CAS No. 828913-53-7](/img/structure/B12539818.png)
[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde is an organic compound characterized by the presence of a phenyl ring substituted with a propynyl group and an acetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Prop-1-yn-1-yl)phenyl]acetaldehyde typically involves the alkylation of phenylacetaldehyde with propargyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate or sodium hydride to facilitate the deprotonation of the phenylacetaldehyde, allowing it to react with the propargyl bromide to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of [2-(Prop-1-yn-1-yl)phenyl]acetic acid.
Reduction: Formation of [2-(Prop-1-yn-1-yl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of [2-(Prop-1-yn-1-yl)phenyl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propynyl group can participate in reactions that modify the chemical environment of the compound, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(Prop-1-yn-1-yl)phenyl]ethanol: Similar structure but with an alcohol group instead of an aldehyde.
[2-(Prop-1-yn-1-yl)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
[2-(Prop-1-yn-1-yl)phenyl]amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde is unique due to the presence of both an aldehyde and a propynyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
828913-53-7 |
|---|---|
Molekularformel |
C11H10O |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
2-(2-prop-1-ynylphenyl)acetaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-5-10-6-3-4-7-11(10)8-9-12/h3-4,6-7,9H,8H2,1H3 |
InChI-Schlüssel |
SASDWQLJOJNUMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1=CC=CC=C1CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one](/img/structure/B12539737.png)



![({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12539763.png)


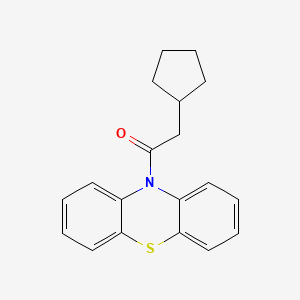
![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)
